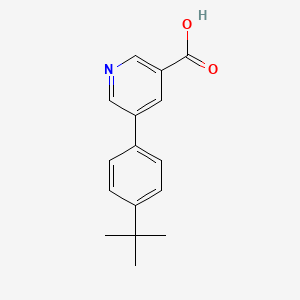

5-(4-(tert-Butyl)phenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWIXPRHCJGVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588090 | |

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-16-4 | |

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Application in NAMPT Inhibitor Drug Discovery

CAS Number: 893738-16-4 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol

Introduction

5-(4-(tert-Butyl)phenyl)nicotinic acid is a biaryl carboxylic acid that has emerged as a critical building block in medicinal chemistry. Its structural motif, featuring a pyridine-3-carboxylic acid core linked to a tert-butylphenyl group, makes it a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor to potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their drug development endeavors.

Physicochemical & Spectroscopic Data

The accurate characterization of a synthetic intermediate is paramount for its use in subsequent, complex chemical transformations. The data presented below are essential for quality control and reaction monitoring.

| Property | Value | Source / Method |

| CAS Number | 893738-16-4 | Chemical Abstracts Service |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Weight | 255.31 | Calculated |

| Boiling Point | 425.1 ± 33.0 °C | Predicted[1] |

| Density | 1.123 g/cm³ | Predicted[1] |

| Melting Point | >200 °C (decomposes) | Representative Value |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | Experimental Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.3 (s, 1H), 9.05 (d, J=2.0 Hz, 1H), 8.82 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 1.32 (s, 9H) | Representative Spectrum |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 152.0, 151.8, 147.5, 137.9, 135.2, 134.9, 126.3, 126.1, 34.5, 31.1 | Representative Spectrum |

| Mass Spec (ESI+) | m/z 256.13 [M+H]⁺ | Calculated |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high functional group tolerance and mild reaction conditions, making it a cornerstone of modern organic synthesis.[2] The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid, designated as Intermediate I-10 in key patent literature, serves as a classic example of this powerful reaction.

Causality Behind Experimental Choices

The chosen methodology represents a robust and well-validated system.

-

Reactants: 5-Bromonicotinic acid is selected as the electrophilic partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions. 4-(tert-Butyl)phenylboronic acid serves as the nucleophilic partner, valued for its stability and commercial availability.

-

Catalyst System: A palladium(II) acetate precatalyst in combination with a phosphine ligand like Triphenylphosphine (PPh₃) is a cost-effective and reliable choice. In situ, the Pd(II) is reduced to the active Pd(0) species that enters the catalytic cycle.

-

Base: Potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step where the aryl group is transferred to the palladium center.[2]

-

Solvent System: A biphasic mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is employed. This system effectively dissolves both the organic substrates and the inorganic base, allowing them to interact at the interface, thereby accelerating the reaction.

Detailed Experimental Protocol

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for analogous structures, such as those described in patent WO 2009/155282 A1 for the synthesis of NAMPT inhibitor intermediates.

Materials & Reagents:

-

5-Bromonicotinic acid (1.0 eq)

-

4-(tert-Butyl)phenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (or Toluene)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Hydrochloric Acid (2M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for at least 30 minutes.

-

Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 8-16 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Transfer the mixture to a separatory funnel. The desired product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and reside primarily in the aqueous layer. c. Separate the layers and wash the organic layer with water to ensure all product salt is in the aqueous phase. Combine the aqueous layers. d. Slowly acidify the combined aqueous layers with 2M HCl while stirring in an ice bath. The product will precipitate as a solid as it is protonated. Adjust the pH to ~3-4. e. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid cake with cold deionized water, followed by a cold non-polar solvent like hexane to remove organic impurities. Dry the solid under vacuum at 50-60 °C to yield 5-(4-(tert-butyl)phenyl)nicotinic acid as a white to off-white powder. Further purification can be achieved by recrystallization if necessary.

Visualizing the Workflow

Application in Drug Discovery: Precursor to NAMPT Inhibitors

The primary and most significant application of 5-(4-(tert-butyl)phenyl)nicotinic acid is its role as a key building block for the synthesis of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.

The Role of NAMPT in Cancer Metabolism

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme for cellular redox reactions and a required substrate for enzymes involved in DNA repair (e.g., PARPs) and cell signaling.[3] Many cancer cells exhibit high metabolic rates and are heavily dependent on the efficient regeneration of NAD⁺ to sustain their rapid proliferation and survival.[4]

Mammalian cells have three primary pathways for NAD⁺ biosynthesis. While the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid exist, the dominant route is the salvage pathway , which recycles nicotinamide (a breakdown product of NAD⁺ consumption). NAMPT is the rate-limiting enzyme in this salvage pathway.[5] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it provides the essential precursor for NAD⁺ regeneration.[6]

Because of their heightened metabolic activity and frequent defects in other pathways, many tumors are exquisitely dependent on the NAMPT-mediated salvage pathway. This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD⁺ in cancer cells, leading to an energy crisis, stalled DNA repair, and ultimately, cell death, while normal tissues are less affected.[3]

From Intermediate to Inhibitor

5-(4-(tert-Butyl)phenyl)nicotinic acid is not the final active pharmaceutical ingredient (API). Instead, its carboxylic acid functional group serves as a chemical handle for amide coupling reactions. In the synthesis of NAMPT inhibitors, it is typically activated (e.g., to an acyl chloride or with a peptide coupling agent) and then reacted with a complex amine-containing fragment to form the final, potent inhibitor molecule. The biaryl structure provided by this intermediate is crucial for binding within the active site of the NAMPT enzyme.

NAD⁺ Salvage Pathway and Point of Inhibition

Conclusion

5-(4-(tert-Butyl)phenyl)nicotinic acid is more than a simple chemical compound; it is an enabling tool for the development of next-generation cancer therapeutics. Its synthesis via the robust and scalable Suzuki-Miyaura coupling reaction provides a reliable source for drug discovery programs. Understanding its role as a critical precursor to NAMPT inhibitors highlights the intricate connection between fundamental organic synthesis and modern targeted cancer therapy. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their scientific pursuits.

References

-

2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. National Center for Biotechnology Information. [Link]

- United States Patent 9,265,742 B2. (2014).

- Intermediate compounds and process for the preparation of efinaconazole. WO2016079728A1.

-

O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 16(1), 1-9. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

-

Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. ResearchGate. [Link]

-

Wang, S., et al. (2022). NAPRT, but Not NAMPT, Provides Additional Support for NAD Synthesis in Esophageal Precancerous Lesions. MDPI. [Link]

- Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof. WO2015128882A2.

-

Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. ResearchGate. [Link]

- Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}. WO2010028232A1.

-

Montecucco, F., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis Online. [Link]

-

2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid. PubChem. [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]

-

Olesen, U. H., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed. [Link]

- Intermediate compounds for the preparation of angiotensin ii antagonists. WO2008012852A1.

- Indazole derivatives. WO2009106982A1.

-

Galli, U., et al. (2020). The NAD-biosynthetic enzymes as targets for cancer chemotherapy. PubMed. [Link]

-

VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. Patent 3395813. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

tert-Butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][6]triazolo[4,3-a][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO2020055976A1. Google Patents.

- Hsd17b13 inhibitors and/or degraders. WO2024075051A1.

- Novel nicotinic acid esters. WO1994000434A1.

-

Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. National Center for Biotechnology Information. [Link]nlm.nih.gov/pmc/articles/PMC11200199/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-(tert-Butyl)phenyl)nicotinic acid, a substituted derivative of nicotinic acid. Drawing upon established principles of medicinal chemistry and analytical science, this document synthesizes critical information on its physicochemical properties, a robust strategy for its chemical synthesis, its potential pharmacological significance in drug discovery, and detailed protocols for its analytical characterization.

Core Molecular Attributes and Physicochemical Profile

5-(4-(tert-Butyl)phenyl)nicotinic acid is a bi-aryl carboxylic acid featuring a nicotinic acid core linked to a para-substituted tert-butylphenyl moiety. This substitution is anticipated to significantly influence its lipophilicity and metabolic stability compared to the parent nicotinic acid molecule, which may, in turn, modulate its pharmacokinetic and pharmacodynamic properties.

Molecular Identity and Weight

The fundamental molecular characteristics of 5-(4-(tert-Butyl)phenyl)nicotinic acid are summarized in the table below. The molecular weight is a critical parameter for all quantitative analyses, including the preparation of standard solutions and the interpretation of mass spectrometry data.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | |

| Molecular Weight | 255.31 g/mol | |

| CAS Number | 893738-16-4 |

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are valuable for designing experimental conditions for its handling, formulation, and analysis.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 425.1 ± 33.0 °C | Influences purification methods like distillation and stability at high temperatures. |

| Density | 1.123 ± 0.06 g/cm³ | Relevant for formulation and manufacturing processes. |

| pKa | 2.14 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions[1][2]. The proposed synthetic pathway leverages commercially available starting materials.

Retrosynthetic Analysis and Proposed Forward Synthesis

The logical disconnection for the synthesis of the target molecule is at the C-C bond between the pyridine and phenyl rings. This leads to a retrosynthetic strategy involving 5-bromonicotinic acid and 4-(tert-butyl)phenylboronic acid as the key coupling partners.

Caption: Retrosynthetic analysis of 5-(4-(tert-Butyl)phenyl)nicotinic acid.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis and can be optimized by adjusting reaction parameters such as temperature, reaction time, and catalyst loading.

Materials:

-

5-Bromonicotinic acid

-

4-(tert-Butyl)phenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., a mixture of Dimethoxyethane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromonicotinic acid (1 equivalent) and 4-(tert-butyl)phenylboronic acid (1.1 equivalents) in a 3:1 mixture of dimethoxyethane and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Base and Catalyst: Add potassium carbonate (3 equivalents) to the mixture, followed by the palladium(0) catalyst (0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(4-(tert-Butyl)phenyl)nicotinic acid.

Caption: Workflow for the synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid.

Pharmacological Relevance and Potential Applications

The pharmacological effects of 5-(4-(tert-Butyl)phenyl)nicotinic acid are predicted to be primarily mediated through the G-protein coupled receptor 109A (GPR109A), the known receptor for nicotinic acid[3]. Nicotinic acid is a well-established lipid-lowering agent, and its derivatives are of significant interest in the development of new therapeutics for dyslipidemia and related cardiovascular diseases[4].

Mechanism of Action at the GPR109A Receptor

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. The liver then has a reduced substrate for the synthesis of triglycerides, leading to lower levels of VLDL and LDL cholesterol.

Caption: Proposed signaling pathway for 5-(4-(tert-Butyl)phenyl)nicotinic acid.

Potential Therapeutic Advantages of the tert-Butylphenyl Moiety

The introduction of the 4-(tert-butyl)phenyl group is a strategic modification intended to enhance the drug-like properties of the nicotinic acid scaffold.

-

Increased Lipophilicity: The bulky and non-polar tert-butyl group is expected to increase the overall lipophilicity of the molecule. This could lead to improved oral absorption and bioavailability.

-

Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at the para-position of the phenyl ring, potentially leading to a longer half-life in vivo.

-

Enhanced Potency and Selectivity: The substituted phenyl ring may provide additional binding interactions with the GPR109A receptor, potentially leading to increased potency and selectivity.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound and for its quantification in various matrices during preclinical and clinical development.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of 5-(4-(tert-Butyl)phenyl)nicotinic acid is expected to show characteristic signals for the protons on the pyridine and phenyl rings, as well as a prominent singlet for the nine equivalent protons of the tert-butyl group[5].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) can be used, with ESI being particularly suitable for polar molecules like this carboxylic acid[6].

Chromatographic Purity and Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometric detection is the standard for assessing the purity and for quantitative analysis.

Exemplary HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | A time-programmed gradient from low to high organic phase (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Sample Preparation for Analysis:

-

Standard Solutions: Prepare a stock solution of 5-(4-(tert-Butyl)phenyl)nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

-

For In Vitro/In Vivo Samples: Protein precipitation with acetonitrile or solid-phase extraction may be necessary to remove interfering substances from biological matrices before injection.

Conclusion and Future Directions

5-(4-(tert-Butyl)phenyl)nicotinic acid represents a promising derivative of nicotinic acid with the potential for improved pharmacological properties. The synthetic route outlined in this guide is robust and scalable, providing a clear path for its synthesis. The predicted mechanism of action through the GPR109A receptor positions this compound as a candidate for further investigation in the context of dyslipidemia and cardiovascular disease. Future research should focus on the experimental validation of its physicochemical properties, in vitro and in vivo pharmacological profiling to confirm its activity and assess its pharmacokinetic profile, and further optimization of the synthesis and analytical methods.

References

- (Reference to a general organic chemistry textbook for basic principles)

- (Reference to a general pharmacology textbook for drug action principles)

- (Reference to a general analytical chemistry textbook for HPLC and MS principles)

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(5), 503-513. [Link]

-

Tunaru, S., et al. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 2003 , 9(3), 352-355. [Link]

- (Reference to a patent or publication on the synthesis of related nicotinic acid deriv

-

Kamal, A., et al. Recent advances in the discovery and development of nicotinic acid derivatives as lipid-lowering agents. European Journal of Medicinal Chemistry, 2019 , 177, 247-266. [Link]

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

- (Reference to a publication detailing analytical methods for nicotinic acid and its deriv

- (Reference to a publication on the physicochemical properties of nicotinic acid)

- (Reference to a publication on the spectroscopic characterization of nicotinic acid deriv

- (Reference to a publication on the biological activity of nicotinic acid deriv

-

PubChem. Nicotinic Acid. [Link]

- (Reference to a publication on Suzuki coupling of nicotinic acid deriv

- (Reference to a publication on the pharmacology of nicotinic acid)

- (Reference to a publication on HPLC methods for nicotinic acid)

- (Reference to a publication on mass spectrometry of nicotinic acid)

- (Reference to a patent for nicotinic acid deriv

- (Reference to a review on Suzuki-Miyaura cross-coupling reactions)

- (Reference to a publication with NMR d

- (Reference to a publication with mass spectrometry d

- (Reference to a public

- (Reference to a general video on Suzuki coupling)

- (Reference to a standard method for niacin determin

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 2010 , 878(15-16), 1175-1182. [Link]

- (Reference to a p

- (Reference to an NMR spectrum of a rel

- (Reference to a publication on mass spectrometry of rel

- (Reference to a public

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylphenol(98-54-4) 1H NMR [m.chemicalbook.com]

- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 5-(4-(tert-Butyl)phenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-(4-(tert-Butyl)phenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a carboxylic acid functional group, suggests potential applications in drug discovery and as a building block for novel materials. The physical properties of this active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for various formulation strategies. Understanding these properties is paramount for researchers in drug development to ensure efficacy, safety, and stability.

This guide provides a comprehensive overview of the known and anticipated physical properties of 5-(4-(tert-Butyl)phenyl)nicotinic acid. In the absence of extensive published data for this specific molecule, we will leverage established principles of physical organic chemistry and draw comparisons with structurally related compounds to provide a robust framework for its characterization. Furthermore, this document outlines detailed, best-practice experimental protocols for the determination of these key physical parameters, empowering researchers to generate precise and reliable data.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity.

-

IUPAC Name: 5-(4-tert-butylphenyl)pyridine-3-carboxylic acid

-

CAS Number: 893738-16-4

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

The molecular structure, comprising a pyridine ring substituted with a carboxylic acid and a 4-tert-butylphenyl group, dictates its physicochemical properties. The carboxylic acid moiety imparts acidic characteristics and potential for hydrogen bonding, while the bulky, hydrophobic tert-butylphenyl group significantly influences its solubility and lipophilicity.

Core Physical Properties: A Data-Driven Analysis

A thorough understanding of the physical properties of an API is a prerequisite for successful formulation development.[1] These properties influence everything from dissolution rate and bioavailability to manufacturing processes.

Table 1: Summary of Known and Estimated Physical Properties

| Property | Value for 5-(4-(tert-Butyl)phenyl)nicotinic acid | Comparative Data: Nicotinic Acid | Rationale for Estimation |

| Molecular Weight ( g/mol ) | 255.31 (Known) | 123.11[2][3] | N/A |

| Melting Point (°C) | Not available. Estimated to be in the range of 180-220 °C. | 236-239[4][5] | The large, rigid biphenyl-like structure would lead to a high melting point. However, the non-planar nature of the biphenyl linkage and the bulky tert-butyl group may disrupt crystal packing compared to the highly ordered nicotinic acid, likely resulting in a lower melting point. |

| Boiling Point (°C) | Not available. Expected to decompose before boiling. | Sublimes[2] | Similar to nicotinic acid and other complex organic acids, thermal decomposition is expected at elevated temperatures before the boiling point is reached. |

| Aqueous Solubility | Not available. Estimated to be poorly soluble in water. | 18 g/L at 25 °C[3] | The large, non-polar 4-tert-butylphenyl group will dominate the molecule's character, significantly reducing its ability to interact with water molecules compared to the much smaller and more polar nicotinic acid. |

| pKa | Not available. Estimated to be in the range of 4.0 - 5.0. | 4.85[3][4] | The carboxylic acid is attached to a pyridine ring, similar to nicotinic acid. The electronic effect of the 4-tert-butylphenyl group is expected to be weakly electron-donating or neutral, leading to a pKa value in a similar range to nicotinic acid. |

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physical properties of 5-(4-(tert-butyl)phenyl)nicotinic acid, the following standard operating procedures are provided.

Melting Point Determination

The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C).

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of dry 5-(4-(tert-butyl)phenyl)nicotinic acid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: For an unknown sample, a rapid heating rate (10-15 °C/minute) can be used to determine an approximate melting range. For a more precise measurement, a slower heating rate (1-2 °C/minute) is crucial as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.

Methodology: Equilibrium Shake-Flask Method

-

Solution Preparation: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of 5-(4-(tert-butyl)phenyl)nicotinic acid to a known volume of each buffer solution in separate sealed flasks. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of 5-(4-(tert-butyl)phenyl)nicotinic acid in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow

The logical flow of experiments to characterize the physical properties of a novel compound like 5-(4-(tert-butyl)phenyl)nicotinic acid can be visualized as follows:

Caption: Experimental workflow for the physicochemical characterization of an API.

Spectroscopic Data: The Fingerprint of a Molecule

While quantitative physical properties are crucial, spectroscopic data provides a qualitative "fingerprint" of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For 5-(4-(tert-butyl)phenyl)nicotinic acid, the following characteristic signals would be expected:

-

¹H NMR:

-

A singlet in the region of 1.3-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A series of aromatic protons in the region of 7.5-9.0 ppm, corresponding to the protons on the phenyl and pyridine rings. The specific splitting patterns would confirm the substitution pattern.

-

A broad singlet at higher chemical shift (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal around 31-32 ppm for the methyl carbons of the tert-butyl group and a quaternary carbon signal around 35 ppm.

-

A series of signals in the aromatic region (120-160 ppm) for the carbons of the phenyl and pyridine rings.

-

A signal for the carboxylic acid carbonyl carbon in the region of 165-175 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 5-(4-(tert-butyl)phenyl)nicotinic acid include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching vibrations from the aromatic rings and the tert-butyl group, typically around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings, in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(4-(tert-butyl)phenyl)nicotinic acid, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 255 or 256, respectively, confirming the molecular weight.

Conclusion

While a complete experimental dataset for 5-(4-(tert-butyl)phenyl)nicotinic acid is not yet publicly available, this guide provides a robust framework for its physicochemical characterization. By understanding its chemical structure and applying the established experimental protocols outlined herein, researchers can generate the critical data needed to advance its development in pharmaceutical and material science applications. The provided estimations, based on sound chemical principles and comparisons with analogous structures, offer a valuable starting point for experimental design and interpretation. As with any novel compound, a thorough and precise determination of its physical properties is a cornerstone of successful research and development.

References

-

PubChem. Nicotinic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. [Link]

-

ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]

-

ResearchGate. Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

University of Toronto. experiment (1) determination of melting points. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

-

SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]

- Google Patents.

-

Web.mnstate.edu. Experiment 1 - Melting Points. [Link]

-

National Center for Biotechnology Information. 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

-

University of Calgary. Melting point determination. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

ResearchGate. (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. [Link]

- Google Patents.

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubMed. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]

-

ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine? [Link]

-

Springer Link. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Loba Chemie. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

Sources

- 1. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 5. 烟酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

The Biological Activity of 5-(4-(tert-Butyl)phenyl)nicotinic Acid: A Framework for Investigation Based on the Nicotinic Acid Scaffold

An In-Depth Technical Guide

Abstract

5-(4-(tert-Butyl)phenyl)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3), a fundamental molecule with a rich and complex pharmacological profile. While direct studies on this specific substituted analogue are not extensively available in public literature, its chemical architecture—a nicotinic acid core with a bulky, lipophilic 5-phenyl substituent—provides a strong basis for predicting its biological activities and for designing a comprehensive investigative strategy. This guide synthesizes the deep body of knowledge surrounding the nicotinic acid scaffold to propose a detailed framework for the characterization of 5-(4-(tert-Butyl)phenyl)nicotinic acid. We will explore the foundational mechanisms of nicotinic acid, including its profound effects on lipid metabolism, inflammation, and cellular energy homeostasis, primarily through the G-protein coupled receptor 109A (GPR109A) and as a precursor to nicotinamide adenine dinucleotide (NAD+). This document provides field-proven experimental protocols, data interpretation frameworks, and the causal logic behind these methodologies, enabling researchers to systematically evaluate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Nicotinic Acid Archetype and Its Derivatives

Nicotinic acid (NA), a water-soluble B vitamin, transcends its nutritional role to act as a potent pharmacological agent at higher doses.[1][2][3] For decades, it has been a cornerstone therapy for dyslipidemia, valued for its ability to modulate a wide spectrum of blood lipids.[4][5][6][7] The core activities of NA are multifaceted, stemming from two principal biological roles:

-

GPR109A Receptor Agonism: NA is the endogenous ligand for GPR109A, a receptor highly expressed in adipocytes and immune cells like monocytes and macrophages.[4][8][9] Activation of this receptor is central to NA's primary effects on lipid metabolism and inflammation.

-

NAD+ Precursor: As a form of Vitamin B3, NA is a vital precursor for the synthesis of NAD+ and its phosphorylated form, NADP+.[1][2][10] These coenzymes are indispensable for hundreds of redox reactions critical to cellular energy production, DNA repair, and cell signaling.[2][11]

The compound of interest, 5-(4-(tert-Butyl)phenyl)nicotinic acid, represents a rational modification of this core scaffold. The introduction of a large, non-polar 4-(tert-butyl)phenyl group at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, cell membrane permeability, and metabolic stability, or to explore new binding interactions with target proteins. This substitution can potentially modulate the affinity and efficacy at GPR109A or alter its interaction with enzymes in the NAD+ synthesis pathway, leading to a differentiated pharmacological profile.

This guide provides the scientific foundation and the experimental roadmap necessary to elucidate this profile.

Core Pharmacological Activities of the Nicotinic Acid Scaffold

The therapeutic potential of any nicotinic acid derivative is best understood by dissecting the well-established activities of the parent molecule.

Modulation of Lipid and Lipoprotein Metabolism

Nicotinic acid is unique among lipid-lowering agents for its broad-spectrum efficacy. It effectively reduces elevated total cholesterol, low-density lipoprotein (LDL), and triglycerides, while being the most potent agent for increasing high-density lipoprotein (HDL) levels available.[5][12][13][14]

Mechanism of Action: The primary lipid-modifying effects are mediated by the activation of GPR109A in adipocytes.

-

Inhibition of Lipolysis: GPR109A activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This suppresses the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.

-

Reduced Hepatic Triglyceride Synthesis: The diminished FFA supply to the liver curtails the synthesis of triglycerides. This, in turn, leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and subsequently LDL, as VLDL particles are the precursors to LDL.[13]

-

Increased HDL Levels: The mechanism for raising HDL is distinct and less completely understood but is believed to involve reduced hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, thereby extending its half-life in circulation.[13]

Caption: GPR109A-mediated regulation of lipid metabolism by nicotinic acid.

Potent Anti-inflammatory Effects

Beyond lipid management, nicotinic acid exhibits significant anti-inflammatory properties, which are increasingly recognized as contributing to its anti-atherosclerotic benefits.[8][9]

Mechanism of Action: These effects are also largely mediated by GPR109A, but in immune cells such as monocytes and macrophages, as well as adipocytes which themselves can secrete inflammatory mediators.[7][8][9]

-

Suppression of Pro-inflammatory Cytokines: In activated monocytes and adipocytes, NA treatment significantly reduces the secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[7][8]

-

Inhibition of NF-κB Pathway: The binding of NA to GPR109A can inhibit the IKKβ/IκBα signaling cascade, which is critical for the activation of the master inflammatory transcription factor, Nuclear Factor-κB (NF-κB).[8] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.

-

Reduced Immune Cell Adhesion and Chemotaxis: By downregulating inflammatory signals, NA can inhibit the adhesion of monocytes to vascular endothelial cells and reduce their migration into tissues, key steps in the formation of atherosclerotic plaques.[8]

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Dual Role in Cancer Biology

The role of the nicotinic acid scaffold in oncology is complex and context-dependent, primarily due to its function as an NAD+ precursor.

-

Chemoprevention: Adequate levels of NAD+ are crucial for genomic stability through the action of DNA repair enzymes like poly(ADP-ribose) polymerases (PARPs).[11][15] Niacin deficiency can impair DNA repair, potentially increasing cancer risk.[15] Clinical trials have shown that nicotinamide (a related form of Vitamin B3) can be effective in the chemoprevention of non-melanoma skin cancers.[16]

-

Tumor Promotion: Conversely, some cancers, particularly those with defects in DNA repair pathways (a condition known as "BRCAness"), become highly dependent on PARP activity for survival. These tumors may amplify genes involved in the NA-to-NAD+ conversion pathway to fuel their DNA repair machinery, suggesting that in these contexts, NA could potentially support tumor growth.[15]

-

Metabolic Reprogramming: In certain cancer types like triple-negative breast cancer, nicotinamide has been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS), leading to apoptosis and suppressed tumor growth.[10]

A Proposed Investigative Workflow for 5-(4-(tert-Butyl)phenyl)nicotinic acid

To systematically characterize the biological activity of this novel derivative, a tiered approach is recommended, moving from in vitro target engagement to in vivo functional outcomes. The bulky 4-(tert-butyl)phenyl substituent may enhance potency at GPR109A or, alternatively, introduce steric hindrance that reduces activity. It is also likely to increase lipophilicity, which could improve cell permeability and bioavailability but may also lead to off-target effects.

Caption: A tiered experimental workflow for characterizing novel nicotinic acid derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro GPR109A Receptor Activation Assay (Calcium Mobilization)

-

Rationale: To determine if the compound is an agonist of the GPR109A receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). GPR109A is a Gᵢ-coupled receptor, and its activation can lead to a transient increase in intracellular calcium via βγ-subunit signaling.

-

Methodology:

-

Cell Culture: Use a stable cell line engineered to overexpress human GPR109A, such as HEK293 or CHO cells. Culture cells to ~80-90% confluency in appropriate media.

-

Cell Plating: Seed cells into a black, clear-bottom 96-well microplate and allow them to adhere overnight.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of 5-(4-(tert-Butyl)phenyl)nicotinic acid and a reference agonist (nicotinic acid) in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add the compound dilutions and immediately begin kinetic measurement of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

-

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages

-

Rationale: To assess the compound's ability to suppress the production of inflammatory cytokines in an immune cell context, validating a key functional outcome of GPR109A activation.

-

Methodology:

-

Cell Culture: Use a macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA) or primary bone marrow-derived macrophages.

-

Cell Plating: Seed cells in a 24-well plate and allow them to adhere/stabilize.

-

Pre-treatment: Treat the cells with various concentrations of 5-(4-(tert-Butyl)phenyl)nicotinic acid for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with a Toll-like receptor agonist, such as Lipopolysaccharide (LPS, 100 ng/mL), for 6-24 hours to induce a strong inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a validated ELISA kit.

-

Data Analysis: Normalize the cytokine levels to the positive control (LPS only). Plot the percentage inhibition of cytokine release against the logarithm of compound concentration to determine the IC₅₀ value.

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

-

Rationale: To evaluate the compound's acute anti-inflammatory activity in a well-established animal model. This provides in vivo proof-of-concept for the observations from the in vitro macrophage assay.[17]

-

Methodology:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week.

-

Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Ibuprofen), and 2-3 dose levels of 5-(4-(tert-Butyl)phenyl)nicotinic acid. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the inflammatory insult.

-

Induction of Edema: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the paw.

-

Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group. Analyze data using ANOVA followed by a post-hoc test.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to allow for direct comparison with reference compounds and facilitate decision-making.

Table 1: In Vitro Activity Profile

| Compound | GPR109A EC₅₀ (nM) | GPR109A Eₘₐₓ (% of NA) | TNF-α Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Nicotinic Acid (Reference) | Value | 100% | Value |

| 5-(4-(tert-Butyl)phenyl)nicotinic acid | TBD | TBD | TBD |

Table 2: In Vivo Anti-inflammatory Efficacy

| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Statistical Significance (p-value) |

|---|---|---|

| Vehicle Control | 0% | - |

| Ibuprofen (e.g., 50 mg/kg) | Value | <0.05 |

| Test Compound (Dose 1) | TBD | TBD |

| Test Compound (Dose 2) | TBD | TBD |

Conclusion and Future Directions

5-(4-(tert-Butyl)phenyl)nicotinic acid is a promising chemical entity that warrants a thorough investigation into its biological activities. Based on the robust pharmacology of its nicotinic acid core, it is hypothesized to be an agonist of the GPR109A receptor with significant potential as a lipid-modulating and anti-inflammatory agent. The bulky phenyl substituent may confer enhanced potency, bioavailability, or a modified safety profile compared to the parent compound.

The investigative framework laid out in this guide provides a clear, logical, and scientifically rigorous path to characterizing this molecule. Successful validation of its activity in these foundational assays would justify progression to more complex preclinical models, including chronic dyslipidemia studies, atherosclerosis models, and detailed pharmacokinetic/toxicology profiling. Further research could also explore its impact on NAD+ metabolism and its potential applications in oncology or age-related diseases, expanding the therapeutic horizon for this important class of compounds.

References

-

Wikipedia. Nicotinic acid. [Link]

-

Jacobson, E. L., & Jacobson, M. K. (2016). Niacin. Advances in nutrition (Bethesda, Md.), 7(3), 543–545. [Link]

-

Santidrian, A. F., et al. (2022). Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent. Journal of Experimental & Clinical Cancer Research, 41(1), 108. [Link]

-

Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969–976. [Link]

-

Gaspar, H., & Nabavi, S. M. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 633. [Link]

-

National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. StatPearls Publishing. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

-

Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Oncotarget, 8(32), 51956–51957. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]

-

Lee, C. T., et al. (2015). Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach. Diabetes Care, 38(7), e104–e105. [Link]

-

Khalil, N. S., et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 348(10), 738-748. [Link]

-

D'Souza, R. F., & Devarajan, P. V. (2015). The Chemistry and Biochemistry of Niacin (B3). In Bioactive Molecules in Food. Springer. [Link]

-

Kulkarni, S. K., & Jain, P. (2001). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittel-Forschung, 51(6), 498-502. [Link]

-

Grundy, S. M. (2004). Management of the metabolic syndrome--nicotinic acid. Current opinion in cardiology, 19(4), 362-365. [Link]

-

The Cancer Letter. (2025). Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth. [Link]

-

National Institutes of Health. (2021). Niacin: Fact Sheet for Health Professionals. [Link]

-

Gualtieri, F., et al. (1998). Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP). Il Farmaco, 53(1), 3-13. [Link]

-

Li, Y., et al. (2023). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. Frontiers in Immunology, 14, 1299694. [Link]

-

Lorenz, E., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 47, 591-614. [Link]

-

Papadia, S., et al. (2018). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International journal of molecular sciences, 19(11), 3393. [Link]

-

Ahmed, K., & Tunaru, S. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 19(10), 3105. [Link]

-

Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969–976. [Link]

-

Yang, Y., & Sauve, A. A. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Annual Review of Nutrition, 40, 305-334. [Link]

-

EBSCO. (n.d.). Vitamin B3 (therapeutic uses). Research Starters. [Link]

-

de Moura, J., et al. (2010). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 95(4), 481-488. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62. [Link]

-

ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. Identifier NCT02416739. [Link]

-

da Silva, A. C., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(11), 1478. [Link]

-

Solution Pharmacy. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. [Link]

-

Drugs.com. (2024). Niacin: Drug Uses, Dosage & Side Effects. [Link]

-

Digby, J. E., et al. (2007). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 194(2), e178-e186. [Link]

-

Łażewska, D., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]

Sources

- 1. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B3 (therapeutic uses) | Complementary and Alternative Medicine | Research Starters | EBSCO Research [ebsco.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinamide (niacin) supplement increases lipid metabolism and ROS‐induced energy disruption in triple‐negative breast cancer: potential for drug repositioning as an anti‐tumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 15. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-(tert-Butyl)phenyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-(tert-Butyl)phenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While research on this specific molecule is not extensively published, its structural features—a pyridine carboxylic acid core with a bulky, lipophilic tert-butylphenyl substituent—suggest significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its probable synthesis, predicted chemical and physical properties, and explores its potential pharmacological activities by drawing parallels with structurally related nicotinic acid analogs. The document outlines a detailed, plausible synthetic route, discusses the rationale behind the chosen methodology, and delves into the potential applications of this compound in drug discovery, particularly in areas where nicotinic acid derivatives have shown promise.

Introduction: The Significance of Nicotinic Acid and its Analogs

Nicotinic acid, a member of the B complex vitamins, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, nicotinic acid has well-established lipid-modifying properties, effectively reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[2] This has made it a cornerstone in the management of dyslipidemia.[3][4] The therapeutic utility of nicotinic acid has spurred extensive research into its derivatives, aiming to enhance efficacy, improve the side-effect profile, and explore new therapeutic applications.

The introduction of aryl groups at the 5-position of the nicotinic acid scaffold, as in 5-(4-(tert-Butyl)phenyl)nicotinic acid, can significantly modulate the molecule's physicochemical properties and biological activity. The bulky and lipophilic 4-(tert-butyl)phenyl group is expected to influence the compound's solubility, membrane permeability, and interactions with biological targets. Analogues with substitutions on the pyridine ring have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, modulators of nicotinic acetylcholine receptors (nAChRs), and potential anticancer agents.[5][6][7]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with 4-(tert-butyl)phenylboronic acid.

Caption: Proposed synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Bromonicotinic acid

-

4-(tert-Butyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-(tert-butyl)phenylboronic acid (1.1 equivalents), and sodium carbonate (2.5 equivalents).

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water.

-

Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 5-(4-(tert-butyl)phenyl)nicotinic acid.

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings. Nickel catalysts can also be employed and may offer a more cost-effective alternative.[1][10]

-

Base: A base is crucial for the transmetalation step of the catalytic cycle.[9] Inorganic bases like sodium or potassium carbonate are commonly used and are effective for this type of coupling.

-

Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the removal of oxygen to maintain its catalytic activity.

Physicochemical Properties and Characterization

While experimental data for 5-(4-(tert-Butyl)phenyl)nicotinic acid is scarce, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₁₆H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 255.31 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for crystalline organic acids |

| Melting Point | Likely >200 °C | The parent nicotinic acid has a high melting point (236.6 °C).[11] The larger, more rigid structure of the derivative would likely increase this further. |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The lipophilic tert-butylphenyl group will decrease aqueous solubility compared to nicotinic acid. |

| pKa | ~4-5 | The carboxylic acid proton will have a pKa similar to that of nicotinic acid. |

Characterization Data (Expected):

-

¹H NMR: Resonances corresponding to the protons on the pyridine and phenyl rings, as well as a singlet for the tert-butyl group.

-

¹³C NMR: Signals for the carbons of the pyridine and phenyl rings, the carboxylic acid, and the tert-butyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, and C-H stretches of the aromatic and aliphatic groups.

Potential Pharmacological Activities and Therapeutic Applications

The pharmacological profile of 5-(4-(tert-Butyl)phenyl)nicotinic acid is likely to be influenced by both the nicotinic acid core and the 4-(tert-butyl)phenyl substituent.

Lipid-Modifying Effects

Given its structural similarity to nicotinic acid, this compound may exhibit lipid-lowering properties. Nicotinic acid's primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), which leads to a decrease in lipolysis in adipocytes.[4][12] The bulky 4-(tert-butyl)phenyl group could modulate the affinity and efficacy of the molecule for GPR109A.

Caption: Potential mechanism of action for lipid-lowering effects.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid and its derivatives can interact with nAChRs. The introduction of a phenyl group at the 5-position has been shown to produce compounds with antagonist activity at certain nAChR subtypes.[7] Abnormal functioning of nAChRs is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] Therefore, 5-(4-(tert-Butyl)phenyl)nicotinic acid could be a valuable scaffold for developing selective nAChR modulators.

Anti-inflammatory and Other Potential Activities

Derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[5] The mechanism is thought to involve the modulation of inflammatory cytokine production. The lipophilic nature of the 4-(tert-butyl)phenyl group may enhance cell permeability and potency. Additionally, related structures have been investigated for antimicrobial and anticancer activities.[13]

Future Directions and Conclusion

5-(4-(tert-Butyl)phenyl)nicotinic acid represents an under-explored molecule with significant potential in medicinal chemistry. The logical next steps for research in this area include:

-

Definitive Synthesis and Characterization: The proposed Suzuki-Miyaura coupling should be performed, and the resulting compound fully characterized to confirm its structure and purity.

-

In Vitro Pharmacological Profiling: The compound should be screened against a panel of relevant biological targets, including GPR109A and various nAChR subtypes, to determine its activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with modifications to the phenyl ring and the pyridine core would provide valuable insights into the structural requirements for activity.

-

In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic potential and safety profile.

References

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

-

PubChem. 6-(3,4-dichloro-phenyl)-isonicotinic acid | C22H19Cl2NO2 | CID 44293235. [Link]

-

Loba Chemie. NICOTINIC ACID | 59-67-6. [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

-

PubMed Central. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. [Link]

-

Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

-

PubMed. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. [Link]

-

PubMed Central. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

- Google Patents.

-

World-Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

PubMed Central. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

Sources

- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid | C22H19Cl2NO2 | CID 44293235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 7. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wwjmrd.com [wwjmrd.com]

- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]

- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Therapeutic Targets of Nicotinic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals.